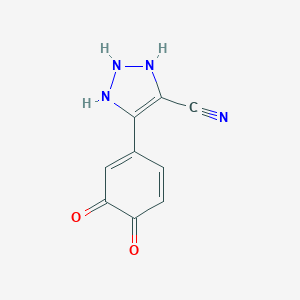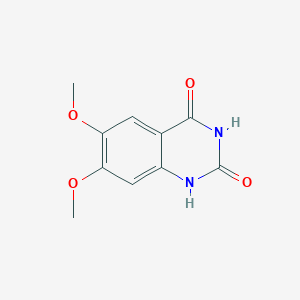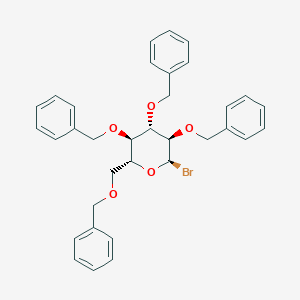
2-(Benzyloxy)-4-fluorobenzaldehyde
Vue d'ensemble
Description
2-(Benzyloxy)-4-fluorobenzaldehyde is a benzaldehyde derivative . It is an organic building block used in chemical synthesis . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of compounds related to 2-(Benzyloxy)-4-fluorobenzaldehyde has been reported in the literature . For instance, Schiff base ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . These ligands were then used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes .Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Benzyloxy)-4-fluorobenzaldehyde has been characterized using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Applications De Recherche Scientifique
Synthesis of 2-(benzyloxy)hydroquinone
2-(Benzyloxy)-4-fluorobenzaldehyde is used in the synthesis of 2-(benzyloxy)hydroquinone . Hydroquinones are important compounds in organic chemistry and are used as reducing agents, polymerization inhibitors, and developing agents in photography .
Preparation of Sequential Polypeptides
This compound is also used to prepare sequential polypeptides . Polypeptides are chains of amino acids and are the building blocks of proteins. They have numerous applications in biological research and drug development .
Synthesis of Multidentate Chelating Ligands
2-(Benzyloxy)-4-fluorobenzaldehyde is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are molecules that bind to metal ions, and they have applications in areas such as catalysis, materials science, and medicine .
Pharmaceutical Research
This compound is used in pharmaceutical research . It can act as a pharmaceutical intermediate, which means it can be used in the synthesis of various pharmaceutical drugs .
Chemical Research
2-(Benzyloxy)-4-fluorobenzaldehyde is used in chemical research . It can be used to synthesize a variety of other chemical compounds, contributing to the development of new materials and technologies .
Synthesis of Aryl Schiff Bases
A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), was synthesized using 2-(Benzyloxy)-4-fluorobenzaldehyde . Schiff bases are versatile compounds with a wide range of applications in medicinal chemistry and analytical chemistry .
Mécanisme D'action
Target of Action
Benzylic compounds are known to be reactive and can interact with various biological targets .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The fluorine atom in the compound could potentially enhance its reactivity due to its high electronegativity.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, which could potentially affect multiple pathways .
Pharmacokinetics
The presence of a fluorine atom could potentially affect its pharmacokinetic properties, as fluorine is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Result of Action
Given its potential reactivity, it could potentially interact with various cellular targets and induce a range of biological effects .
Action Environment
The action of 2-(Benzyloxy)-4-fluorobenzaldehyde could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity. Additionally, the presence of other reactive species in the environment could potentially influence its mode of action .
Safety and Hazards
Orientations Futures
Future research could focus on the UV-induced conformational changes in the benzyloxy fragment for matrix-isolated compounds . Additionally, the development of new benzylating reagents, such as 2-Benzyloxy-1-methylpyridinium triflate, which allows protection even under neutral conditions, could be explored .
Propriétés
IUPAC Name |
4-fluoro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMFIRJLBBXARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443444 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-fluorobenzaldehyde | |
CAS RN |
202857-89-4 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



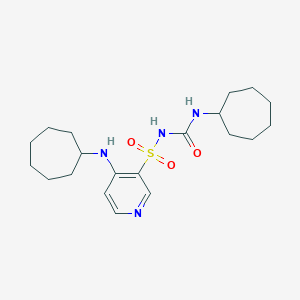

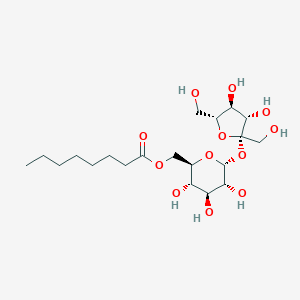

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)



